4-[(5-Bromothiophen-2-yl)methyl]morpholine
Overview
Description
4-[(5-Bromothiophen-2-yl)methyl]morpholine is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound is characterized by the presence of a brominated thiophene ring attached to a morpholine moiety via a methylene bridge. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromothiophen-2-yl)methyl]morpholine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of 5-Bromothiophen-2-ylmethanol: The brominated thiophene is then reacted with formaldehyde and a reducing agent to form 5-bromothiophen-2-ylmethanol.
Coupling with Morpholine: The final step involves the reaction of 5-bromothiophen-2-ylmethanol with morpholine under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromothiophen-2-yl)methyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[(5-Bromothiophen-2-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Mechanism of Action
The mechanism of action of 4-[(5-Bromothiophen-2-yl)methyl]morpholine depends on its specific applicationThe brominated thiophene ring and morpholine moiety can participate in binding interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromothiophen-2-yl)methyl]morpholine: This compound is similar in structure but has the bromine atom at a different position on the thiophene ring.
(5-Bromothiophen-2-yl)methylamine: This compound features a methylamine group instead of a morpholine moiety.
(4-Bromothiophen-2-yl)methanol: This compound has a hydroxyl group instead of a morpholine ring.
Uniqueness
4-[(5-Bromothiophen-2-yl)methyl]morpholine is unique due to the presence of both a brominated thiophene ring and a morpholine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAOCHKCUOJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619995 | |
Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-76-0 | |
Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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